molecular formula C27H24ClN5O2 B11421549 N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11421549
M. Wt: 486.0 g/mol
InChI Key: MRAZNOGYJHVHAX-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound with a unique structure that combines several functional groups, including a chlorophenyl group, a triazoloquinazoline core, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazoloquinazoline core, which is then functionalized with the chlorophenyl and propanamide groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazoloquinazoline core is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
  • N-[(4-methylphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Uniqueness

N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the triazoloquinazoline core with the chlorophenyl and propanamide groups provides a distinct structure that can interact with various molecular targets in unique ways.

Properties

Molecular Formula

C27H24ClN5O2

Molecular Weight

486.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C27H24ClN5O2/c28-21-12-10-20(11-13-21)18-29-25(34)15-14-24-30-31-27-32(17-16-19-6-2-1-3-7-19)26(35)22-8-4-5-9-23(22)33(24)27/h1-13H,14-18H2,(H,29,34)

InChI Key

MRAZNOGYJHVHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

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